molecular formula C11H14BrN3 B12495008 1-((4-Bromophenyl)diazenyl)piperidine CAS No. 87261-59-4

1-((4-Bromophenyl)diazenyl)piperidine

Cat. No.: B12495008
CAS No.: 87261-59-4
M. Wt: 268.15 g/mol
InChI Key: IXEQSZLSGIDWGB-UHFFFAOYSA-N
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Description

1-[(1E)-2-(4-bromophenyl)diazen-1-yl]piperidine is an organic compound characterized by the presence of a piperidine ring substituted with a diazenyl group attached to a 4-bromophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1E)-2-(4-bromophenyl)diazen-1-yl]piperidine typically involves the diazotization of 4-bromoaniline followed by coupling with piperidine. The reaction conditions often include the use of sodium nitrite in an acidic medium to generate the diazonium salt, which is then reacted with piperidine under controlled temperature conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing safety measures to handle the potentially hazardous diazonium intermediates .

Chemical Reactions Analysis

Types of Reactions

1-[(1E)-2-(4-bromophenyl)diazen-1-yl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(1E)-2-(4-bromophenyl)diazen-1-yl]piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(1E)-2-(4-bromophenyl)diazen-1-yl]piperidine involves its interaction with molecular targets through its diazenyl and bromophenyl groups. These interactions can affect various biochemical pathways, potentially leading to biological effects such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(1E)-2-(4-bromophenyl)diazen-1-yl]piperidine is unique due to the presence of both the diazenyl and bromophenyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications .

Properties

CAS No.

87261-59-4

Molecular Formula

C11H14BrN3

Molecular Weight

268.15 g/mol

IUPAC Name

(4-bromophenyl)-piperidin-1-yldiazene

InChI

InChI=1S/C11H14BrN3/c12-10-4-6-11(7-5-10)13-14-15-8-2-1-3-9-15/h4-7H,1-3,8-9H2

InChI Key

IXEQSZLSGIDWGB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)N=NC2=CC=C(C=C2)Br

Origin of Product

United States

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